Actinidine

Catalog No.
S580870
CAS No.
524-03-8
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actinidine

CAS Number

524-03-8

Product Name

Actinidine

IUPAC Name

(7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

ZHQQRIUYLMXDPP-ZETCQYMHSA-N

SMILES

CC1CCC2=C1C=NC=C2C

Synonyms

actinidine, actinidine hydrochloride, (+)-(R)-isomer

Canonical SMILES

CC1CCC2=C1C=NC=C2C

Isomeric SMILES

C[C@H]1CCC2=C1C=NC=C2C

Actinidine is a member of the class of cyclopentapyridines that is 6,7-dihydrocyclopenta[c]pyridine bearing two methyl substituents at positions 4 and 7. It has a role as a plant metabolite and a pheromone. It is a cyclopentapyridine and a pyridine alkaloid.

Actinidine (CAS 524-03-8) is a cyclopentanoid monoterpene alkaloid characterized by a cyclopenta[c]pyridine core, naturally occurring in botanical sources such as Actinidia polygama (silver vine) and Valeriana officinalis [1]. Unlike typical oxygen-based iridoids, its nitrogen-containing heterocyclic structure (molecular weight 147.22 g/mol) imparts distinct volatility and receptor-binding properties [2]. In industrial and laboratory procurement, pure actinidine is primarily sourced as a highly specific analytical standard for the QA/QC of botanical extracts, a specialized semiochemical for entomological formulations, and a benchmark compound for mammalian behavioral assays where generic lactones are insufficient.

Substituting pure actinidine with closely related iridoids like nepetalactone or relying on crude botanical extracts severely compromises analytical precision and assay reproducibility. In botanical quality control, actinidine concentrations in plant matrices are highly temperature-dependent, meaning crude extracts cannot serve as reliable quantitative baselines without calibration against a pure standard [1]. In behavioral and olfactory research, actinidine's distinct nitrogen-substituted ring binds to different olfactory receptor profiles compared to oxygenated lactones, eliciting different behavioral durations and specificities[2]. Consequently, buyers requiring precise semiochemical targeting or reproducible GC-MS quantification must procure the pure actinidine standard rather than attempting in-class substitution.

Temperature-Dependent Yields Necessitate Pure Standards for Botanical QA/QC

Research demonstrates that actinidine production in biological samples is highly temperature-dependent, driven by the thermal conversion of methylcyclopentane monoterpenoid precursors. GC-MS analyses reveal that no actinidine is detected in samples processed at 50 °C, whereas significant conversion occurs at temperatures above 100 °C [1]. Because extraction and processing temperatures drastically alter the final actinidine concentration in commercial botanical products, utilizing a high-purity actinidine standard is strictly required to calibrate assays and ensure batch-to-batch reproducibility.

Evidence DimensionActinidine detection threshold vs. processing temperature
Target Compound DataPure Actinidine standard enables exact GC-MS quantification regardless of matrix
Comparator Or BaselineCrude botanical/insect extracts
Quantified DifferenceExtracts show 0% actinidine at 50 °C vs. high yields at >100 °C, proving crude mixtures are unstable quantitative baselines.
ConditionsGC-MS quantification of samples heated at 50, 100, 150, 200, and 250 °C for 10 minutes.

Buyers formulating or testing silver vine or valerian products must procure pure actinidine to accurately quantify active ingredient levels that fluctuate based on manufacturing temperatures.

Differentiated Receptor Affinity and Response Duration in Behavioral Assays

While nepetalactone is the standard benchmark for feline attractants, actinidine provides a structurally distinct alternative that lacks oxygen atoms in favor of a nitrogen-containing pyridine ring. In controlled behavioral bioassays, cats that responded to actinidine exhibited a significantly longer response duration compared to those exposed to other secondary plant metabolites [1]. This indicates a distinct mechanism of action and receptor binding profile, making pure actinidine indispensable for researchers mapping specific olfactory circuits or developing specialized lures where standard lactones fail to elicit a prolonged response.

Evidence DimensionBehavioral response duration and structural receptor affinity
Target Compound DataActinidine (nitrogen-containing ring, tested at ~7 mM)
Comparator Or BaselineNepetalactone and related lactones (oxygen-containing, tested at ~6 mM)
Quantified DifferenceActinidine elicits a measurably longer response duration in responding subjects compared to nepetalactone.
ConditionsControlled bioassays exposing domestic cats to equivalent volumes of compound solutions.

For developers of behavioral lures or olfactory research models, actinidine provides a distinct neurochemical trigger that cannot be replicated by standard nepetalactone.

High-Specificity Semiochemical for Targeted Entomological Lures

Actinidine functions as a highly specific semiochemical and defensive compound in various insect species. For example, it is detected by specific olfactory sensory neurons (OSNs) in Drosophila to trigger avoidance of parasitoid wasps. Compared to generic volatile attractants, pure actinidine allows for the precise formulation of targeted insect lures or repellents. Its specific molecular profile ensures targeted activation of adult-stage OSNs (such as Or85f) that broad-spectrum iridoids do not trigger [1].

Evidence DimensionOlfactory Sensory Neuron (OSN) activation specificity
Target Compound DataActinidine triggers specific adult OSNs (e.g., Or85f)
Comparator Or BaselineGeneric iridoids (e.g., iridomyrmecin)
Quantified DifferenceActinidine provides targeted activation of adult-stage avoidance circuits distinct from larval-stage triggers.
ConditionsElectrophysiological and behavioral screening of Drosophila OSN responses to parasitoid wasp odors.

Agrochemical and pest-control developers must procure pure actinidine to formulate highly selective lures or repellents that target specific insect olfactory pathways.

Botanical Extract Standardization (QA/QC)

Due to the temperature-dependent generation of actinidine during processing, pure actinidine is required as a quantitative GC-MS standard to certify the potency, reproducibility, and processing quality of Actinidia polygama (silver vine) and Valeriana officinalis commercial products [1].

Advanced Feline Behavioral Lures

Actinidine is utilized in formulating specialized attractants for domestic or feral cat management programs. Because it triggers a distinct mechanism of action and longer response durations in responding felines, it is ideal for targeting populations that do not respond optimally to standard nepetalactone[2].

Targeted Agricultural Pest Management

Leveraging its role as a specific semiochemical, pure actinidine is used to develop highly specific lures or repellents. It is particularly valuable for applications requiring the precise activation of specific insect olfactory sensory neurons (e.g., Or85f) to manipulate alarm or avoidance pathways [3].

XLogP3

2.4

Wikipedia

Actinidine

Dates

Last modified: 07-20-2023

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